

# Sigma-LIGAND-1 hydrochloride solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: Sigma-LIGAND-1 hydrochloride

Cat. No.: B163890

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## Technical Support Center: Sigma-1 Receptor Ligands

Disclaimer: The term "**Sigma-LIGAND-1 hydrochloride**" is a generic placeholder. This guide is based on the properties of a widely used, selective Sigma-1 Receptor (S1R) agonist, PRE-084 hydrochloride. The principles and protocols described here are generally applicable to similar research compounds.

## Frequently Asked Questions (FAQs)

### Q1: What is the solubility of PRE-084 hydrochloride in common laboratory solvents?

A1: The solubility of PRE-084 hydrochloride can vary slightly between different batches and suppliers. However, based on available data, the approximate solubility in common solvents is summarized below. For maximum solubility, especially in aqueous solutions, gentle warming and sonication are often recommended.<sup>[1][2]</sup>

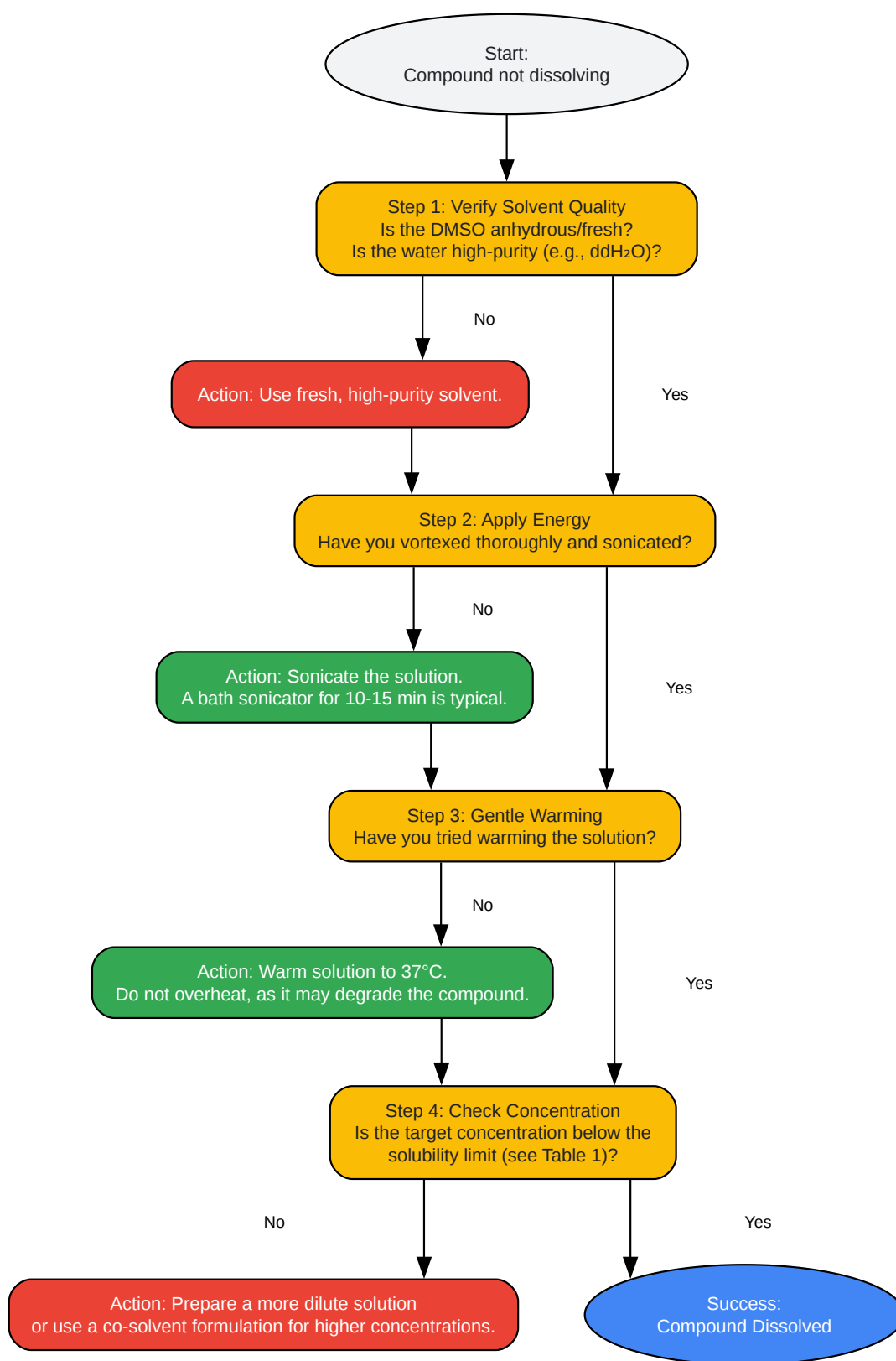
Data Presentation: Solubility of PRE-084 Hydrochloride

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 71 mg/mL	~200.6 mM	Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]
Water	~16 - 35.4 mg/mL	~45.2 - 100 mM	Sonication and gentle heating are recommended to aid dissolution.[2][3]
Ethanol	~15 mg/mL	~42.4 mM	Insoluble to sparingly soluble.[1][3]
PBS (pH 7.2)	Low	Low	Solubility is significantly lower than in water. A 1:2 DMSO:PBS solution has been reported at 0.33 mg/mL.[4]

## Q2: I'm having trouble dissolving the compound. What should I do?

A2: If PRE-084 hydrochloride is not dissolving completely, follow the troubleshooting workflow below. The primary reasons for poor solubility are often solvent quality, insufficient energy input (warming/sonication), or reaching the saturation limit.

Experimental Workflow: Troubleshooting Dissolution Issues



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Fig 1. Troubleshooting workflow for solubility issues.

## Experimental Protocols

### Q3: How do I prepare a stock solution of PRE-084 hydrochloride in DMSO?

A3: Preparing a concentrated stock solution in DMSO is standard practice for in vitro experiments.

Detailed Methodology: Preparing a 50 mM DMSO Stock Solution

- Preparation: Allow the vial of PRE-084 hydrochloride powder (M.W. 353.88) to equilibrate to room temperature before opening to prevent moisture condensation.
- Calculation: To prepare 1 mL of a 50 mM stock solution, you will need:
  - $\text{Mass (mg)} = 50 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 353.88 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 17.69 \text{ mg}$
- Dissolution:
  - Weigh out 17.69 mg of the compound into a sterile microcentrifuge tube.
  - Add 1 mL of fresh, anhydrous DMSO.[\[3\]](#)
  - Vortex the tube vigorously for 1-2 minutes.
  - If particulates remain, place the tube in a bath sonicator for 10-15 minutes until the solution is clear.[\[2\]](#) Gentle warming to 37°C can also be applied.
- Storage:
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[\[3\]](#)[\[5\]](#)

### Q4: How do I prepare a working solution for an in vivo experiment?

A4: For in vivo administration, the compound is typically prepared in a biocompatible vehicle, often using co-solvents to maintain solubility upon injection.

Detailed Methodology: Preparing a 1 mg/mL Solution for Intraperitoneal (i.p.) Injection

This protocol is based on a common formulation for rodent studies.[5]

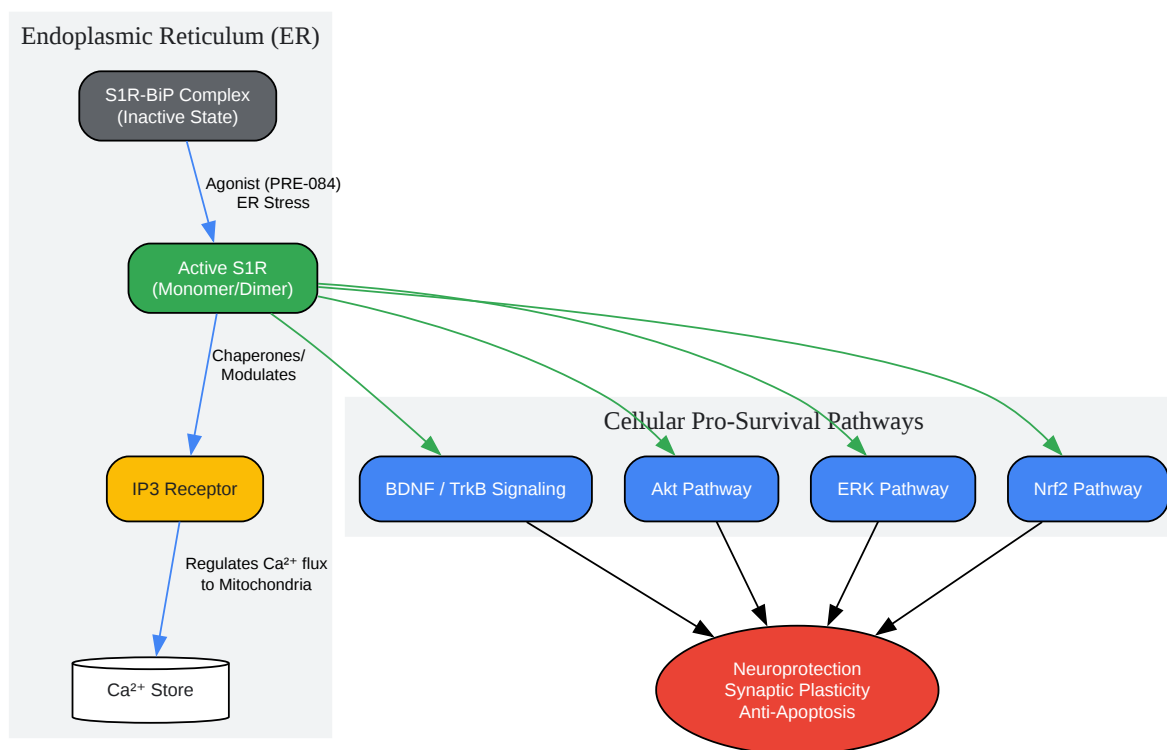
- Prepare a DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL) as described in the previous protocol.
- Vehicle Preparation: The final vehicle will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
- Serial Dilution (for 1 mL final volume):
  - Take 100  $\mu$ L of your 20.8 mg/mL DMSO stock solution and add it to 400  $\mu$ L of PEG300. Mix thoroughly until the solution is homogeneous.
  - To this mixture, add 50  $\mu$ L of Tween 80 and mix again until clear.
  - Finally, add 450  $\mu$ L of sterile saline (0.9% NaCl) and mix thoroughly. The final concentration will be 2.08 mg/mL.
  - This solution can be further diluted with the same vehicle to achieve the desired final concentration for injection (e.g., 1 mg/kg dose). Always prepare fresh on the day of the experiment.

## Signaling Pathway

### Q5: What is the primary signaling mechanism of a Sigma-1 Receptor agonist like PRE-084?

A5: The Sigma-1 Receptor (S1R) is a ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER), especially at the mitochondria-associated membrane (MAM). [6] Upon stimulation by an agonist like PRE-084, S1R dissociates from its binding partner, BiP, and modulates several downstream pathways to promote cell survival and plasticity.[7]

Mandatory Visualization: Sigma-1 Receptor Agonist Signaling Pathway



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Fig 2. S1R agonist signaling cascade.

The activation of S1R by an agonist leads to its dissociation from BiP.[7] The active S1R then chaperones client proteins like the IP3 receptor, modulating calcium homeostasis between the ER and mitochondria.[6] This activity, along with translocation to other cellular compartments, influences multiple pro-survival signaling cascades, including the BDNF/TrkB, Akt, and ERK pathways, ultimately leading to neuroprotective and anti-apoptotic effects.[6][8]

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